molecular formula C29H16F4O B12548503 2,3,4,5-Tetrakis(4-fluorophenyl)cyclopenta-2,4-dien-1-one CAS No. 163132-55-6

2,3,4,5-Tetrakis(4-fluorophenyl)cyclopenta-2,4-dien-1-one

Cat. No.: B12548503
CAS No.: 163132-55-6
M. Wt: 456.4 g/mol
InChI Key: XVCOPHUGCFPQKK-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrakis(4-fluorophenyl)cyclopenta-2,4-dien-1-one is a complex organic compound characterized by its unique structure, which includes four fluorophenyl groups attached to a cyclopentadienone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Tetrakis(4-fluorophenyl)cyclopenta-2,4-dien-1-one typically involves a multi-step process. One common method is the double Knoevenagel condensation reaction. This reaction involves the condensation of benzil with a suitable ketone under basic conditions to form the desired cyclopentadienone derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrakis(4-fluorophenyl)cyclopenta-2,4-dien-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the cyclopentadienone core to a cyclopentadiene structure.

    Substitution: The fluorophenyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce cyclopentadiene derivatives.

Scientific Research Applications

2,3,4,5-Tetrakis(4-fluorophenyl)cyclopenta-2,4-dien-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetrakis(4-fluorophenyl)cyclopenta-2,4-dien-1-one involves its interaction with various molecular targets. The compound can act as an electron donor or acceptor, facilitating redox reactions. Its fluorophenyl groups enhance its reactivity and stability, making it a versatile intermediate in organic synthesis. The specific pathways and molecular targets depend on the context of its application, such as in biological systems or material science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4,5-Tetrakis(4-fluorophenyl)cyclopenta-2,4-dien-1-one is unique due to the presence of fluorine atoms, which impart distinct electronic and steric effects. These effects enhance the compound’s stability and reactivity, making it valuable in various chemical transformations and applications.

Properties

CAS No.

163132-55-6

Molecular Formula

C29H16F4O

Molecular Weight

456.4 g/mol

IUPAC Name

2,3,4,5-tetrakis(4-fluorophenyl)cyclopenta-2,4-dien-1-one

InChI

InChI=1S/C29H16F4O/c30-21-9-1-17(2-10-21)25-26(18-3-11-22(31)12-4-18)28(20-7-15-24(33)16-8-20)29(34)27(25)19-5-13-23(32)14-6-19/h1-16H

InChI Key

XVCOPHUGCFPQKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=O)C(=C2C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)C5=CC=C(C=C5)F)F

Origin of Product

United States

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